1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione
Description
Properties
CAS No. |
55832-88-7 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1,3-dimethyl-9H-pyrimido[4,5-b]indole-2,4-dione |
InChI |
InChI=1S/C12H11N3O2/c1-14-10-9(11(16)15(2)12(14)17)7-5-3-4-6-8(7)13-10/h3-6,13H,1-2H3 |
InChI Key |
SXCUVUTYAYNWSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3N2)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a substituted indole with a pyrimidine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) or sodium methoxide. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione involves its interaction with specific molecular targets. For instance, in its role as an anti-cancer agent, the compound may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. Additionally, it may interact with cellular receptors, modulating signaling pathways that control cell proliferation and apoptosis .
Comparison with Similar Compounds
Core Structural Variations
The pyrimido[4,5-b]indole and pyrimido[4,5-b]quinoline scaffolds are central to several bioactive compounds. Key structural differences lie in substituents and fusion patterns:
Key Observations :
Critical Analysis :
Physicochemical Properties
Biological Activity
1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione is a heterocyclic compound with significant biological activity. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and immunomodulatory effects. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C12H11N3O2
- Molecular Weight : 229.235 g/mol
- CAS Number : 55832-88-7
- LogP : 0.71850
Mechanisms of Biological Activity
This compound has been studied for its ability to modulate various biological pathways:
- NFκB Activation : Research indicates that substituted pyrimido compounds can act as potent activators of the NFκB pathway. This pathway is crucial in regulating immune responses and inflammation. The compound selectively stimulates Toll-like receptor 4 (TLR4), leading to the production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) .
- Antitumor Activity : Studies have shown that derivatives of pyrimido compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| NFκB Activation | TLR4 stimulation | |
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Cytokine modulation |
Study on Immunomodulatory Effects
A high-throughput screening identified several pyrimido derivatives as stimulators of the innate immune system. Notably, this compound was found to enhance TLR4-mediated immune responses in both human and mouse models. This suggests potential applications in treating conditions characterized by immune dysfunction .
Antitumor Efficacy
In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the activation of apoptotic pathways and suppression of tumor growth factors. For instance, one study reported an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione?
- Methodology : The compound can be synthesized via multicomponent reactions. For example, a one-pot three-component reaction involving pyrazole-4-carboxaldehyde, dimedone, and 6-amino-2-(methylthio)pyrimidin-4(3H)-one in ethanol under ultrasonic irradiation achieves yields of 94–99% . Alternative methods include Pd-catalyzed amidation and cyclization, which produce derivatives with tailored substituents (e.g., thiophene or pyridine groups) .
- Key parameters : Solvent choice (ethanol for polar protic conditions), ultrasonic irradiation to accelerate reaction kinetics, and catalyst selection (e.g., Pd for cross-coupling reactions).
Q. How can spectroscopic techniques validate the structure of this compound?
- 1H NMR : Characteristic peaks include δ 2.87 (s, 3H, N-CH3), δ 4.40–4.63 (m, 2H, CH2), and aromatic protons in the δ 7.28–8.89 range for indole and pyrimidine moieties .
- IR : Absorptions at 2950 cm⁻¹ (C-H stretch), 1522 cm⁻¹ (C=N), and 1263 cm⁻¹ (C-O) confirm functional groups .
- LC-MS : Molecular ion peaks (e.g., m/z = 351 [M+H]+) and elemental analysis (C, H, N within 0.2% of theoretical values) ensure purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for pyrimidoindole derivatives?
- Example : Ultrasonic-assisted synthesis yields >95% , while Pd-catalyzed methods yield 70–85% .
- Approach : Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity, temperature) and compare kinetics. Use HPLC to monitor intermediate formation and identify bottlenecks (e.g., incomplete cyclization).
Q. What mechanistic insights explain the bioactivity of 1,3-dimethyl derivatives in mitochondrial activation?
- Biological relevance : The compound (as TND-1128) enhances mitochondrial function by activating sirtuin genes, promoting neuronal morphology development in hippocampal cells .
- Methodology :
- In vitro assays : Measure ATP production and ROS levels in treated vs. control cells.
- Molecular docking : Simulate binding to sirtuin (e.g., SIRT1) to identify key interactions (e.g., hydrogen bonding with pyrimidine-dione core) .
Q. How do substituents at the 2- and 9-positions influence anticancer activity?
- Structure-activity relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
